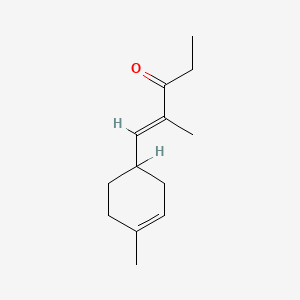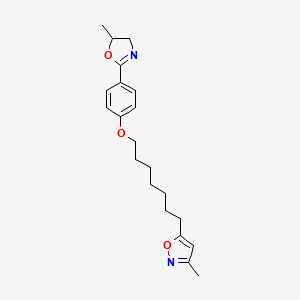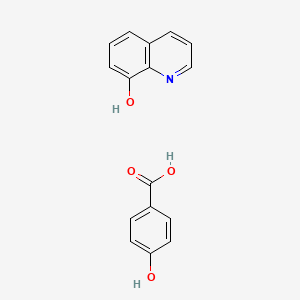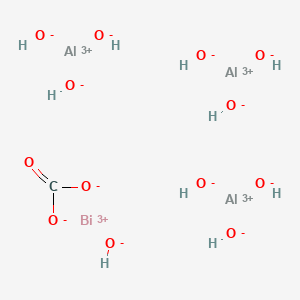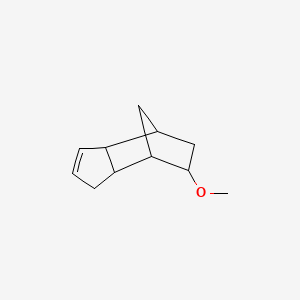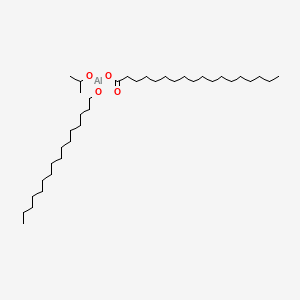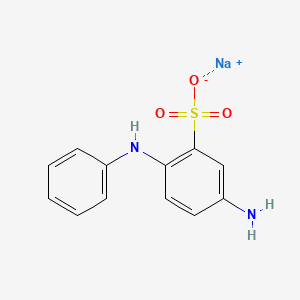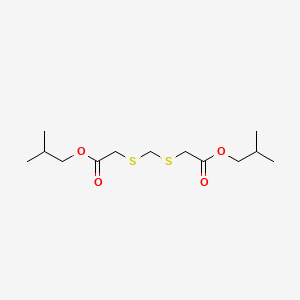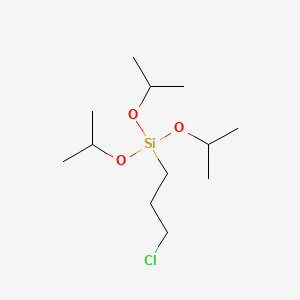
(3-Chloropropyl)tris(1-methylethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropropyl)tris(1-methylethoxy)silane is an organosilicon compound with the molecular formula C12H27ClO3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a chloropropyl group attached to a silicon atom, which is further bonded to three methylethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)tris(1-methylethoxy)silane typically involves the reaction of 3-chloropropyltrichlorosilane with isopropanol. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with methylethoxy groups. The general reaction can be represented as follows:
3-chloropropyltrichlorosilane+isopropanol→this compound+hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
(3-Chloropropyl)tris(1-methylethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the hydrolyzing agent.
Condensation Conditions: Condensation reactions are often carried out under anhydrous conditions to prevent unwanted hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
Condensation Products: Siloxane bonds are formed during condensation reactions, leading to the formation of polysiloxanes.
科学的研究の応用
(3-Chloropropyl)tris(1-methylethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is used in the development of drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of (3-Chloropropyl)tris(1-methylethoxy)silane involves its ability to form covalent bonds with various substrates. The chloropropyl group can react with nucleophiles, leading to the formation of stable bonds. The methylethoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Similar in structure but with methoxy groups instead of methylethoxy groups.
(3-Chloropropyl)triethoxysilane: Contains ethoxy groups instead of methylethoxy groups.
(3-Chloropropyl)triisopropoxysilane: Similar but with isopropoxy groups.
Uniqueness
(3-Chloropropyl)tris(1-methylethoxy)silane is unique due to the presence of methylethoxy groups, which provide a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required.
特性
CAS番号 |
61214-14-0 |
|---|---|
分子式 |
C12H27ClO3Si |
分子量 |
282.88 g/mol |
IUPAC名 |
3-chloropropyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C12H27ClO3Si/c1-10(2)14-17(9-7-8-13,15-11(3)4)16-12(5)6/h10-12H,7-9H2,1-6H3 |
InChIキー |
BBMMYRPBNQOFGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](CCCCl)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
